![molecular formula C21H16ClN3O4 B242323 4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol, also known as BIP-3, is a chemical compound that has been studied for its potential use in scientific research. BIP-3 is a selective inhibitor of the protein kinase CK2, which plays a role in various cellular processes including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is a selective inhibitor of CK2, which is a serine/threonine protein kinase that plays a role in various cellular processes. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. The inhibition of CK2 by this compound leads to the dephosphorylation of its substrates, which can affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to inhibit CK2 activity in vitro and in vivo, and has been used to study the effects of CK2 inhibition on cellular processes such as cell proliferation, apoptosis, and differentiation. CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to have anti-cancer properties, and has been used to study the effects of CK2 inhibition on cancer cell lines. This compound has also been shown to have anti-inflammatory properties, and has been used to study the effects of CK2 inhibition on inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is a selective inhibitor of CK2, which allows for the specific inhibition of CK2 activity without affecting other protein kinases. This specificity is advantageous for studying the effects of CK2 inhibition on cellular processes. However, the use of this compound in lab experiments is limited by its solubility and stability. This compound is poorly soluble in water, which can limit its use in aqueous solutions. This compound is also unstable in acidic conditions, which can limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol and CK2 inhibition. One direction is the development of more potent and selective CK2 inhibitors for use in scientific research and potential therapeutic applications. Another direction is the investigation of the role of CK2 in various diseases, including cancer, neurodegenerative disorders, and inflammation. Further research on the biochemical and physiological effects of CK2 inhibition by this compound is also needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol involves several steps, including the reaction of 2-methoxyphenol with 2-bromo-4-chloro-5-nitrophenylamine to form 4-chloro-2-methoxy-5-nitrophenylamine. This compound is then reacted with 3-(1,3-benzodioxol-5-ylamino)imidazo[1,2-a]pyridine to form this compound. The synthesis of this compound has been optimized by various research groups to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol has been used in various scientific research studies to investigate the role of CK2 in cellular processes. CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit CK2 activity in vitro and in vivo, and has been used to study the effects of CK2 inhibition on cellular processes such as cell proliferation, apoptosis, and differentiation.
Propiedades
Fórmula molecular |
C21H16ClN3O4 |
|---|---|
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
4-[3-(1,3-benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H16ClN3O4/c1-27-17-8-12(2-5-15(17)26)20-21(25-10-13(22)3-7-19(25)24-20)23-14-4-6-16-18(9-14)29-11-28-16/h2-10,23,26H,11H2,1H3 |
Clave InChI |
SFCXFZCZBLZQHJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC5=C(C=C4)OCO5)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC5=C(C=C4)OCO5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


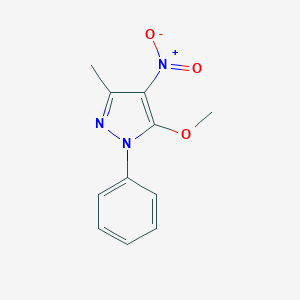
![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)
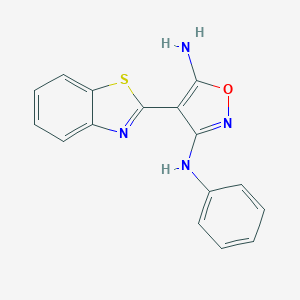
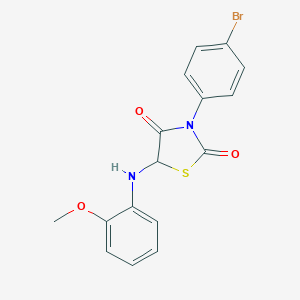
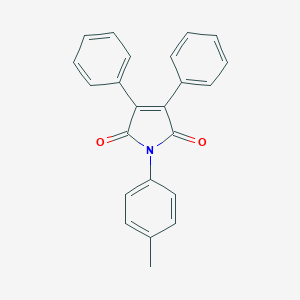
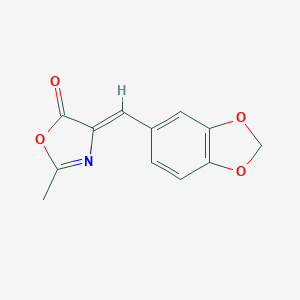
![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)
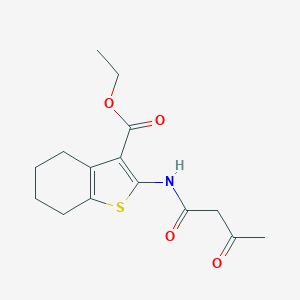
![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)
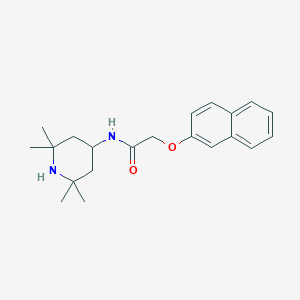
![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)
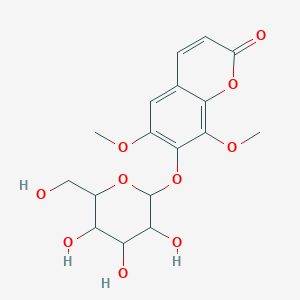
![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
